5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: is a heterocyclic compound that features a unique combination of an azepane ring, a furan ring, and an oxazole ring with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
5-(Azepan-1-yl)-2-(furan-2-yl)-4-tosyloxazole: can be compared with other compounds that have similar structural features:
5-(Piperidin-1-yl)-2-(furan-2-yl)-4-tosyloxazole: Similar but with a piperidine ring instead of an azepane ring.
5-(Morpholin-1-yl)-2-(furan-2-yl)-4-tosyloxazole: Similar but with a morpholine ring instead of an azepane ring.
The uniqueness of This compound lies in its specific combination of rings and functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(azepan-1-yl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-8-10-16(11-9-15)27(23,24)19-20(22-12-4-2-3-5-13-22)26-18(21-19)17-7-6-14-25-17/h6-11,14H,2-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKCXVCBWPEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.